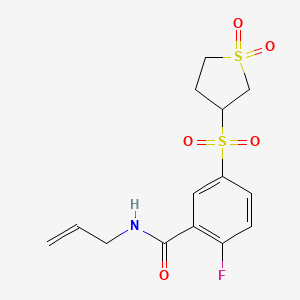
1,2-Didecyl-4,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Didecyl-4,5-dimethoxybenzene is an organic compound with the molecular formula C28H50O2 It is a derivative of benzene, where two decyl groups and two methoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didecyl-4,5-dimethoxybenzene typically involves the alkylation of 1,2-dimethoxybenzene with decyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Material: 1,2-Dimethoxybenzene
Reagent: Decyl halide (e.g., decyl chloride)
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2) or another suitable solvent
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using standard techniques such as distillation, recrystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Didecyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Didecyl-4,5-dimethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1,2-Didecyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the decyl chains contribute to the compound’s hydrophobic properties. These interactions can affect the compound’s solubility, bioavailability, and overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxybenzene:
1,3-Dimethoxybenzene: Another isomer of dimethoxybenzene with methoxy groups at different positions.
1,4-Dimethoxybenzene:
Uniqueness
1,2-Didecyl-4,5-dimethoxybenzene is unique due to the presence of long decyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. The combination of methoxy and decyl groups makes it a versatile compound for various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
919800-82-1 |
|---|---|
Molekularformel |
C28H50O2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
1,2-didecyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C28H50O2/c1-5-7-9-11-13-15-17-19-21-25-23-27(29-3)28(30-4)24-26(25)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
InChI-Schlüssel |
WYKUVMDUHXZUFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


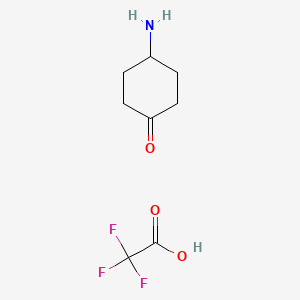
![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)
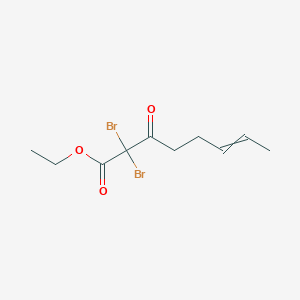
methanone](/img/structure/B12623973.png)
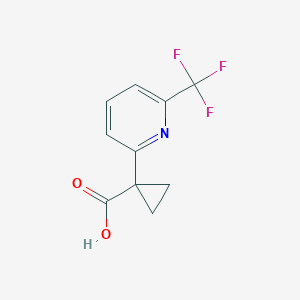
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)

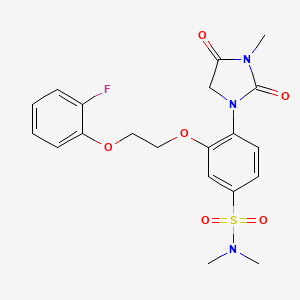


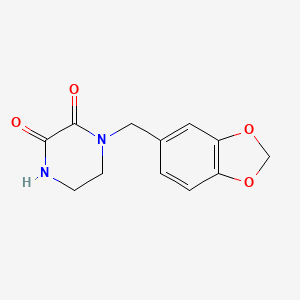

![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
